![molecular formula C10H12Cl2N2 B6333350 c-Isoquinolin-4-yl-methylamine dihydrochloride CAS No. 1220039-80-4](/img/structure/B6333350.png)
c-Isoquinolin-4-yl-methylamine dihydrochloride
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Overview
Description
C-Isoquinolin-4-yl-methylamine dihydrochloride is a chemical compound with the CAS Number: 1220039-80-4 . It has a molecular weight of 231.12 and its molecular formula is C10H12Cl2N2 . The compound is a yellow solid .
Molecular Structure Analysis
The InChI code for c-Isoquinolin-4-yl-methylamine dihydrochloride is1S/C10H10N2.2ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;;/h1-4,6-7H,5,11H2;2*1H
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
As mentioned earlier, c-Isoquinolin-4-yl-methylamine dihydrochloride is a yellow solid . It has a molecular weight of 231.12 and a molecular formula of C10H12Cl2N2 .Scientific Research Applications
Synthesis of Natural Alkaloids
Isoquinoline derivatives are pivotal in the synthesis of natural alkaloids, which are complex organic compounds mostly derived from plants. These compounds exhibit a wide range of biological activities and are essential components in the development of anti-cancer, anti-malarial, and other therapeutic drugs .
Development of Antimicrobial Agents
The structural framework of isoquinoline is integral to the design of antimicrobial agents. Research has shown that certain isoquinoline derivatives possess potent antibacterial, antifungal, and antimalarial activities, making them valuable in the fight against infectious diseases .
Anticancer Research
Isoquinoline compounds have been identified as promising drug candidates in anticancer research. Their ability to inhibit the growth of cancer cells makes them a focus of study for potential chemotherapeutic agents .
Drug Design and Discovery
The diverse structures of isoquinoline alkaloids serve as a foundation for drug design and discovery. Their incorporation into various pharmaceuticals highlights their significance in medicinal chemistry, particularly in the development of novel drugs .
Dyes and Pigments Industry
Isoquinoline derivatives are also utilized in the dyes and pigments industry. Their application extends to the synthesis of colorants for various industrial purposes, demonstrating the versatility of these compounds .
Catalysis Research
Research into the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is gaining traction in the field of catalysis. These compounds are being explored for their potential to act as catalysts in organic synthesis, which could lead to more efficient and environmentally friendly chemical processes .
Safety and Hazards
properties
IUPAC Name |
isoquinolin-4-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;;/h1-4,6-7H,5,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKKONMXKAOHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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